molecular formula C16H18N4O3 B2799279 1-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethanone CAS No. 2034248-67-2

1-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethanone

Cat. No.: B2799279
CAS No.: 2034248-67-2
M. Wt: 314.345
InChI Key: CLAQNNQHGODLIO-UHFFFAOYSA-N
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Description

1-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethanone is a heterocyclic compound featuring a pyrrolidine ring substituted with a 6-methoxypyridazine moiety and a pyridine-linked ethanone group. Its molecular formula is C₁₆H₁₈N₄O₃, with a molecular weight of 314.35 g/mol. The compound’s structure combines aromatic pyridazine and pyridine rings, which are known for their roles in medicinal chemistry, particularly in kinase inhibition and receptor binding applications. The methoxy group on the pyridazine ring enhances solubility and modulates electronic effects, while the pyrrolidine linker provides conformational flexibility .

Properties

IUPAC Name

1-[3-(6-methoxypyridazin-3-yl)oxypyrrolidin-1-yl]-2-pyridin-3-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3/c1-22-14-4-5-15(19-18-14)23-13-6-8-20(11-13)16(21)9-12-3-2-7-17-10-12/h2-5,7,10,13H,6,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLAQNNQHGODLIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)OC2CCN(C2)C(=O)CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethanone is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and implications for drug development, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a unique molecular structure characterized by:

  • A methoxypyridazinyl group
  • A pyrrolidinyl moiety
  • A pyridinyl backbone

This specific arrangement of functional groups enhances its biological activity, particularly in neurological contexts.

The biological activity of 1-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethanone is primarily attributed to its interaction with neurotransmitter systems. The compound is hypothesized to modulate pathways associated with:

  • Neurotransmission : Potential effects on serotonin and dopamine receptors may contribute to its anxiolytic and antidepressant properties.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, enhancing its pharmacological profile.

Biological Activity and Therapeutic Applications

Research indicates that this compound exhibits significant biological activity:

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Antidepressant EffectsModulation of serotonin receptors leading to mood improvement
Anxiolytic PropertiesReduction of anxiety-like behaviors in animal models
Neuroprotective EffectsPotential protection against neurodegeneration
Anticancer ActivityInhibition of tumor growth in xenograft models

Case Studies

Several studies have investigated the efficacy of this compound in various biological contexts:

  • Neuropharmacological Studies : In a controlled study, the compound demonstrated significant reductions in anxiety-like behaviors in rodent models, suggesting its potential as an anxiolytic agent. The study highlighted its interaction with the GABAergic system, which is crucial for anxiety modulation.
  • Anticancer Research : Another research effort focused on the compound's ability to inhibit tumor growth in glioma xenografts. Results indicated that treatment with 1-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethanone led to a marked decrease in tumor size compared to control groups, supporting its potential as an anticancer therapeutic.

Synthesis and Development

The synthesis of 1-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethanone involves several key steps:

  • Formation of Pyrrolidine Ring : Typically synthesized through cyclization reactions.
  • Introduction of Methoxypyridazine Moiety : Involves reactions under basic conditions.
  • Final Coupling Reaction : Coupling with appropriate reagents to form the final product.

Table 2: Synthesis Overview

StepDescription
Pyrrolidine FormationCyclization from a suitable precursor
Methoxypyridazine AdditionReaction under basic conditions
CouplingFinal assembly using coupling reagents

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally or functionally related derivatives, focusing on substituents, molecular properties, and synthetic pathways.

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthetic Pathway
1-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethanone C₁₆H₁₈N₄O₃ 314.35 6-Methoxypyridazine, pyrrolidine, pyridin-3-yl ethanone Multi-step synthesis involving pyrrolidine functionalization and pyridazine coupling
1-(6-Methoxypyridin-3-yl)ethanone C₈H₉NO₂ 151.16 6-Methoxypyridine, ethanone Oxidation of 1-(6-methoxypyridin-3-yl)ethanol using pyridinium dichromate
1-(6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoropyridin-3-yl)ethanone C₁₈H₂₉FN₂O₂Si 352.52 Fluoropyridine, tert-butyldimethylsilyl-protected pyrrolidine Nucleophilic substitution on fluoropyridine with silylated pyrrolidine derivatives
1-(2-Methoxy-5-methylpyridin-3-yl)ethanone C₉H₁₁NO₂ 165.19 2-Methoxy-5-methylpyridine, ethanone Direct acetylation of substituted pyridine intermediates
2-ACETYL-3-ETHYLPYRAZINE C₈H₁₀N₂O 150.18 Ethylpyrazine, ethanone Friedel-Crafts acylation of pyrazine derivatives

Key Structural and Functional Differences

Substituent Effects on Bioactivity: The 6-methoxypyridazine group in the target compound (vs. The fluoropyridine derivative exhibits increased electronegativity, which may improve membrane permeability compared to non-fluorinated analogs.

Molecular Weight and Solubility :

  • The tert-butyldimethylsilyl (TBS) group in increases hydrophobicity (MW = 352.52 vs. 314.35 for the target compound), likely reducing aqueous solubility but improving lipid bilayer penetration.

Synthetic Complexity: The target compound requires multi-step functionalization of pyrrolidine and pyridazine rings, while simpler analogs like 1-(6-methylpyridin-3-yl)ethanone are synthesized via direct acetylation.

Pharmacological Potential: Pyridazine derivatives (e.g., target compound) are associated with kinase inhibition, whereas pyrazine-based analogs like 2-ACETYL-3-ETHYLPYRAZINE are often used in flavor chemistry due to their aromatic properties.

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